molecular formula C21H35NO B5250573 1-[6-(4-tert-butylphenoxy)hexyl]piperidine

1-[6-(4-tert-butylphenoxy)hexyl]piperidine

Cat. No.: B5250573
M. Wt: 317.5 g/mol
InChI Key: CNBLGBIDHZFDOU-UHFFFAOYSA-N
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Description

1-[6-(4-tert-butylphenoxy)hexyl]piperidine is a synthetic organic compound characterized by the presence of a piperidine ring attached to a hexyl chain, which is further substituted with a 4-tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-tert-butylphenoxy)hexyl]piperidine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of alkylation reactions, starting from a suitable hexyl halide.

    Introduction of the 4-tert-butylphenoxy Group: This step involves the reaction of the hexyl chain with 4-tert-butylphenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the terminal halide on the hexyl chain with piperidine under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-tert-butylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[6-(4-tert-butylphenoxy)hexyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[6-(4-tert-butylphenoxy)hexyl]piperidine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-[6-(4-tert-butylphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-21(2,3)19-11-13-20(14-12-19)23-18-10-5-4-7-15-22-16-8-6-9-17-22/h11-14H,4-10,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBLGBIDHZFDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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